molecular formula C19H27N3O4S B2875565 N'-cycloheptyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide CAS No. 899748-41-5

N'-cycloheptyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide

Cat. No.: B2875565
CAS No.: 899748-41-5
M. Wt: 393.5
InChI Key: AYCDSACIDQQNTI-UHFFFAOYSA-N
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Description

N-cycloheptyl-N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cycloheptyl group and a phenyl group connected through an oxamide linkage, with a dioxothiazinan moiety attached to the phenyl ring. Its distinct structure makes it an interesting subject for research in chemistry, biology, and industrial applications.

Scientific Research Applications

N-cycloheptyl-N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties are explored for use in materials science, such as the development of new polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Dioxothiazinan Intermediate: The dioxothiazinan moiety can be synthesized through the reaction of a suitable amine with a thiazine derivative under controlled conditions.

    Coupling with Phenyl Group: The dioxothiazinan intermediate is then coupled with a phenyl group using a coupling reagent such as a palladium catalyst in the presence of a base.

    Introduction of the Cycloheptyl Group:

Industrial Production Methods

Industrial production of N-cycloheptyl-N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the cycloheptyl group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxothiazinan moiety is particularly important in these interactions, as it can form hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

N-cycloheptyl-N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide can be compared with other similar compounds, such as:

    N-cyclopentyl-N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide: This compound has a cyclopentyl group instead of a cycloheptyl group, which may affect its chemical reactivity and biological activity.

    N-cyclohexyl-N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide: The presence of a cyclohexyl group can lead to differences in the compound’s physical properties and interactions with molecular targets.

The uniqueness of N-cycloheptyl-N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c23-18(20-15-7-3-1-2-4-8-15)19(24)21-16-9-11-17(12-10-16)22-13-5-6-14-27(22,25)26/h9-12,15H,1-8,13-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCDSACIDQQNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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